![molecular formula C8H8ClN3O2 B1501537 イミダゾ[1,2-a]ピリミジン-2-酢酸塩酸塩 CAS No. 1049730-74-6](/img/structure/B1501537.png)

イミダゾ[1,2-a]ピリミジン-2-酢酸塩酸塩

概要

説明

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is a valuable heterocyclic scaffold that is used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine is synthesized through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Molecular Structure Analysis

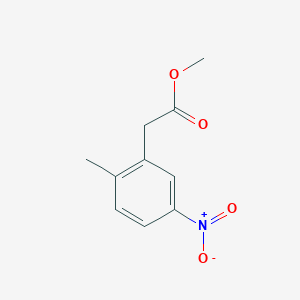

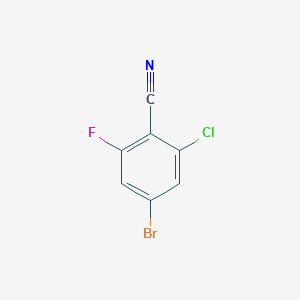

The molecular structure of Imidazo[1,2-a]pyrimidine is a fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine undergoes various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions .科学的研究の応用

不眠症の治療

イミダゾ[1,2-a]ピリジン-3-イル酢酸の誘導体であるゾルピデムなどの化合物は、短期的な不眠症や一部の脳機能障害の治療に使用されます .

有機合成

イミダゾ[1,2-a]ピラジンは、その反応性と多様な生物活性のために、有機合成および創薬における汎用性の高い足場として機能します .

がん治療

新規イミダゾ[1,2-a]ピリジン誘導体は、がん治療における標的共有結合阻害剤(TCI)として研究されてきました .

腐食抑制

イミダゾ[1,2-a]ピリミジン誘導体は、酸性溶液中の軟鋼腐食に対する効果を示してきました .

抗菌活性

イミダゾ[1,2-a]ピリジン環の特定の位置にある置換基は、細胞外および細胞内病原体に対する効力が著しく向上することが明らかになっています .

創薬

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is expected that considerable efforts will be devoted to the development of new synthetic protocols for the construction of an Imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

作用機序

Target of Action

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride is a compound that has been recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .

Mode of Action

It is known that imidazo[1,2-a]pyrimidines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It is known that imidazo[1,2-a]pyrimidines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that imidazo[1,2-a]pyrimidines have a wide range of applications in medicinal chemistry , indicating that they could have various molecular and cellular effects.

Action Environment

It is known that the synthesis and functionalization of imidazo[1,2-a]pyrimidines can be influenced by various factors, including the presence of transition metals, the type of oxidation used, and the specific photocatalysis strategies employed .

特性

IUPAC Name |

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPFPTNJZPZLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681033 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-74-6 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

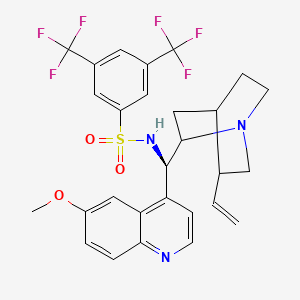

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

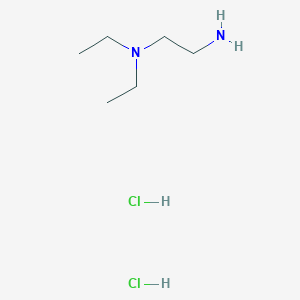

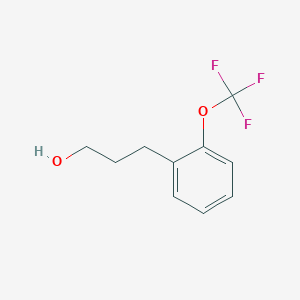

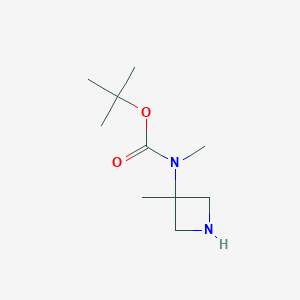

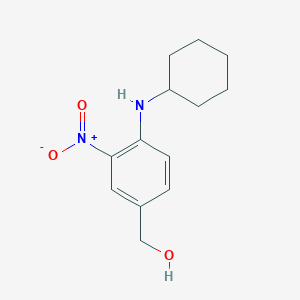

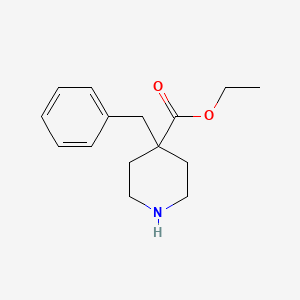

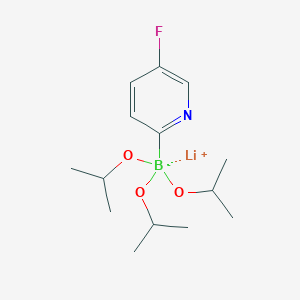

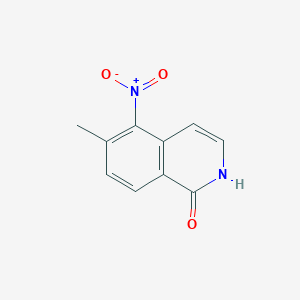

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)